molecular formula C23H23NO5 B2941505 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637753-71-0

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No. B2941505
CAS RN: 637753-71-0
M. Wt: 393.439
InChI Key: FPOCOMFNUAHZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

This compound has been identified as an inhibitor of dipeptidyl peptidase IV (DPP-IV), a serine protease that cleaves Xaa-Pro and, to a lesser extent, Xaa-Ala dipeptides from the N-termini of polypeptides and proteins . Inhibiting DPP-IV activity can be beneficial in the treatment or prevention of several conditions and disorders related to DPP-IV .

Treatment of Diabetes

The compound is useful for the prevention or treatment of diabetes, especially type II diabetes . By inhibiting DPP-IV, it can help regulate blood glucose levels, making it a potential therapeutic agent for diabetes .

Management of Metabolic Syndrome

Metabolic syndrome, a cluster of conditions that occur together, increasing your risk of heart disease, stroke, and type 2 diabetes, can also be managed with this compound . It can help regulate hyperglycemia and hyperinsulinemia, two conditions often associated with metabolic syndrome .

Obesity Treatment

This compound can also be used in the treatment of obesity . By regulating blood glucose levels and insulin levels, it can potentially help manage weight and prevent obesity-related complications .

Cardiovascular Diseases and Disorders

The compound is also useful in the prevention or treatment of cardiovascular diseases and disorders, including atherosclerosis . It can help regulate blood glucose and insulin levels, potentially reducing the risk of cardiovascular complications .

Treatment of Central Nervous System Disorders

This compound has potential applications in the treatment of diseases and disorders of the central nervous system, including schizophrenia, anxiety, bipolar disease, depression, insomnia, and cognitive disorders .

Cancer Treatment

The compound can also be used in the treatment of various types of cancer . Its ability to inhibit DPP-IV may have potential therapeutic benefits in cancer treatment .

Treatment of Inflammatory Diseases

This compound is also useful in the treatment of inflammation and inflammatory diseases . Its inhibitory effect on DPP-IV can help regulate immune responses, potentially reducing inflammation .

Mechanism of Action

The mechanism of action for this compound is not available in the sources I searched .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-19-6-5-16-22(26)18(15-4-7-20-21(12-15)28-11-10-27-20)14-29-23(16)17(19)13-24-8-2-1-3-9-24/h4-7,12,14,25H,1-3,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOCOMFNUAHZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.